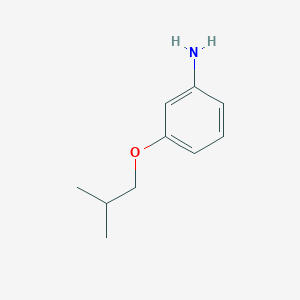

3-(2-Methylpropoxy)aniline

Übersicht

Beschreibung

“3-(2-Methylpropoxy)aniline” is an organic compound with the molecular formula C10H15NO . It has a molecular weight of 165.24 . The IUPAC name for this compound is 3-isobutoxyphenylamine .

Molecular Structure Analysis

The InChI code for “3-(2-Methylpropoxy)aniline” is1S/C10H15NO/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6,8H,7,11H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis

“3-(2-Methylpropoxy)aniline” is a powder that is stored at room temperature . .Wissenschaftliche Forschungsanwendungen

Fluorescent Sensors for Biological Systems

A study highlighted the development of a novel Schiff-base fluorescent sensor for detecting aluminum(III) ions in living cells, showcasing the potential for similar aniline derivatives in creating sensitive and selective probes for metal ions in biological contexts (Tian, Yan, Yang, & Tian, 2015). This demonstrates the utility of aniline derivatives in designing fluorescence-based sensors for monitoring metal concentrations, which could be crucial for understanding metal ion dynamics in biological systems.

Supercapacitor Electrode Materials

Research into graphene–polyaniline derivative nanocomposite materials for supercapacitor applications suggests that aniline derivatives can enhance the electrochemical properties of supercapacitors. A comparative study of nanocomposite materials based on graphene and derivatives of polyaniline, including methoxy and methyl aniline, for supercapacitor electrodes, found that these materials exhibit high specific capacitances and short relaxation time constants (Basnayaka, Ram, Stefanakos, & Kumar, 2013). This highlights the potential of 3-(2-Methylpropoxy)aniline and similar compounds in improving energy storage devices.

Environmental Remediation

An investigation into the degradation of aniline by a newly isolated, extremely aniline-tolerant Delftia sp. AN3 demonstrated the potential for biological remediation of aniline and its derivatives in environmental settings. This study offers insights into microbial pathways for the degradation of aniline compounds, suggesting the relevance of understanding the environmental fate and biodegradation of substances like 3-(2-Methylpropoxy)aniline (Liu, Yang, Huang, Zhou, & Liu, 2002).

Catalysis and Chemical Synthesis

The application of aniline derivatives in catalysis and chemical synthesis is evident from studies exploring ligand-promoted meta-C-H amination and alkynylation, indicating the utility of aniline-based ligands in facilitating selective chemical transformations. Such methodologies could be applicable to the synthesis and functionalization of compounds related to 3-(2-Methylpropoxy)aniline, expanding the toolbox for organic synthesis and functional material production (Wang, Li, Jain, Farmer, He, Shen, & Yu, 2016).

Advanced Materials Development

Research on superparamagnetic Fe3O4 nanoparticles as catalysts for the oxidation of phenolic and aniline compounds underscores the role of aniline derivatives in developing materials with catalytic properties. These findings point towards the use of aniline derivatives in creating functional nanomaterials for environmental and industrial applications (Zhang, Zhao, Niu, Shi, Cai, & Jiang, 2009).

Safety and Hazards

The safety data sheet for anilines indicates that they are combustible and can cause an allergic skin reaction . They can also cause serious eye damage and may cause drowsiness or dizziness . Anilines are suspected of causing genetic defects and cancer, and can cause damage to organs through prolonged or repeated exposure . They are toxic if swallowed, in contact with skin, or if inhaled .

Eigenschaften

IUPAC Name |

3-(2-methylpropoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6,8H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYOPVIODQBPPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424557 | |

| Record name | 3-(2-methylpropoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37532-43-7 | |

| Record name | 3-(2-methylpropoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

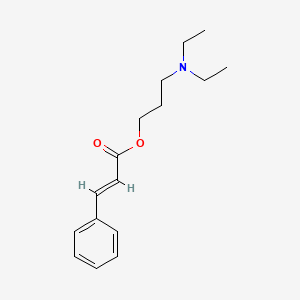

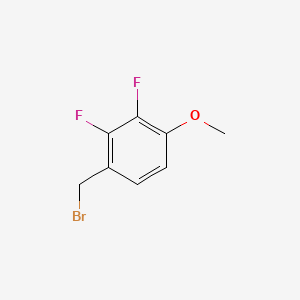

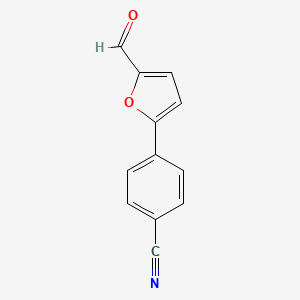

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene](/img/structure/B1609130.png)